molecular formula C9H7NOS B15199156 Benzo[b]thiophene-5-carbaldehyde oxime

Benzo[b]thiophene-5-carbaldehyde oxime

Cat. No.: B15199156
M. Wt: 177.22 g/mol
InChI Key: GQISMTJZMGLWJR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene-5-carbaldehyde oxime is a chemical building block of high interest in medicinal chemistry and drug discovery research. The benzo[b]thiophene scaffold is a privileged structure in pharmacology, known to be present in several FDA-approved drugs and is frequently explored for the development of new therapeutic agents . Researchers utilize this oxime derivative as a versatile intermediate for the synthesis of more complex molecules targeting a range of diseases. Recent scientific investigations highlight the significant potential of benzo[b]thiophene-based compounds in oncology research. For instance, derivatives incorporating the benzo[b]thiophene core have been designed as potent inhibitors of the YAP-TEAD protein-protein interaction, a key oncogenic pathway in cancers like breast cancer and malignant pleural mesothelioma . Furthermore, this chemical scaffold has demonstrated substantial promise in infectious disease research. Synthesized benzo[b]thiophene derivatives have shown notable in vitro and ex vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains (MDR-MTB), as well as against Mycobacterium bovis BCG . Other studies have identified benzo[b]thiophene-acylhydrazone hybrids, which are structurally related to oximes, as active compounds against drug-resistant strains of Staphylococcus aureus (MRSA) . The oxime functional group (-C=N-OH) in this compound provides a reactive handle for further chemical modifications, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

(NE)-N-(1-benzothiophen-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H7NOS/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-6,11H/b10-6+

InChI Key

GQISMTJZMGLWJR-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C=N/O

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=NO

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[b]thiophene-5-carbaldehyde

The aldehyde precursor is typically synthesized from 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a readily available starting material. Oxidation of this ketone using manganese dioxide (MnO₂) in dichloromethane at reflux yields the aldehyde with high efficiency. Alternative methods involve Vilsmeier-Haack formylation, though this approach is less common due to lower regioselectivity.

Key Reaction Conditions:

  • Oxidizing Agent: MnO₂ (5 equiv.)
  • Solvent: Dichloromethane
  • Temperature: Reflux (40°C)
  • Reaction Time: 6–8 hours
  • Yield: 82–89%

Oxime Formation

The aldehyde is subsequently treated with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, to facilitate oxime formation. This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration.

Standard Protocol:

  • Reagents: Hydroxylamine hydrochloride (1.2 equiv.), sodium acetate (1.5 equiv.)
  • Solvent: Ethanol-water (3:1 v/v)
  • Temperature: Room temperature (25°C)
  • Reaction Time: 4–6 hours
  • Yield: 75–80%

Optimization of Reaction Parameters

Solvent Selection

The ethanol-water system is preferred for oxime formation due to its ability to dissolve both the aldehyde and hydroxylamine hydrochloride while minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction but may lead to over-oxidation byproducts.

Base Catalysis

Sodium acetate serves a dual role: it neutralizes hydrochloric acid generated during the reaction and maintains a slightly basic pH to drive the equilibrium toward oxime formation. Substituting with stronger bases (e.g., potassium carbonate) risks hydrolyzing the oxime back to the aldehyde.

Temperature and Time

Prolonged reaction times (>8 hours) at elevated temperatures (>40°C) reduce yields due to oxime decomposition. Kinetic studies indicate optimal conversion occurs within 4–6 hours at 25°C.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial production requires adjustments for cost and safety:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.
  • Catalyst Recovery: MnO₂ can be recycled via filtration and reactivation.
  • Purification: Crystallization from ethanol-hexane mixtures achieves >98% purity.

Analytical Validation

Spectroscopic Characterization

Technique Key Data
¹H NMR (CDCl₃) δ 8.45 (s, 1H, CH=N), 7.92–7.25 (m, 5H, ArH)
IR (KBr) ν 1630 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H)
MS (EI) m/z 177 [M]⁺

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥95%.

Comparative Analysis with Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes but requires specialized equipment and offers no significant yield improvement.

Enzymatic Oxime Formation

Lipase-catalyzed reactions in aqueous buffer (pH 7.0) provide eco-friendly alternatives, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes with various functional groups.

Scientific Research Applications

Benzo[b]thiophene-5-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural and functional differences between Benzo[b]thiophene-5-carbaldehyde oxime and related compounds:

Compound Name CAS No. Molecular Formula Functional Groups Key Properties/Applications
Benzo[b]thiophene-5-carbaldehyde 10133-30-9 C₉H₆OS Aldehyde (-CHO) Precursor for oxime synthesis
(E)-Benzaldehyde oxime 622-31-1 C₇H₇NO Benzene, oxime Lab reagent; skin/eye irritant
Benzophenone oxime 574-66-3 C₁₃H₁₁NO Ketone-derived oxime Synthetic intermediate for amines
4-Methylpentan-2-one oxime 105-44-2 C₆H₁₃NO Aliphatic oxime Antifouling agent; acute toxicity (H302, H315)
Phosgene oxime 1794-86-1 CHCl₂NO Chlorinated oxime Highly toxic (AEGL: 0.11 mg/m³ for 10 min)
Benzo[b]thiophene-5-acetic acid 17381-54-3 C₁₀H₈O₂S Acetic acid substituent Drug discovery intermediate

Physicochemical Properties

  • Reactivity : The benzo[b]thiophene core in this compound offers π-electron-rich aromaticity, enhancing electrophilic substitution reactivity compared to aliphatic oximes like 4-Methylpentan-2-one oxime .
  • Stability : Aromatic oximes (e.g., Benzaldehyde oxime) are generally more stable than aliphatic derivatives due to resonance stabilization .

Q & A

Q. What are the recommended synthetic routes for preparing Benzo[b]thiophene-5-carbaldehyde oxime, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : Start with benzo[b]thiophene-5-carbaldehyde (prepared via oxidation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one derivatives, as described in ). React with hydroxylamine hydrochloride in a 95% ethanol/water mixture under reflux (60–70°C, 4–6 hours). Adjust stoichiometry (e.g., 1:1.2 aldehyde-to-hydroxylamine ratio) to maximize oxime formation.
  • Purification : Use recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Characterization : Confirm structure using 1H^1H-NMR (δ ~8.3 ppm for oxime proton), 13C^{13}C-NMR (C=NOH resonance ~150 ppm), and FT-IR (N–O stretch ~930 cm1^{-1}) .

Q. What analytical techniques are critical for distinguishing stereoisomers (E/Z) of this oxime?

Methodological Answer:

  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA) with polar mobile phases (e.g., hexane/isopropanol) to resolve E/Z isomers.
  • Spectroscopy : 1H^1H-NMR coupling constants (e.g., JHC=NOHJ_{H-C=N-OH}) differ between isomers (E: ~8–10 Hz; Z: ~4–6 Hz). X-ray crystallography (as in ) provides definitive stereochemical assignment.
  • Computational Modeling : Compare experimental data with DFT-calculated 1H^1H-NMR shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cyclization reactions?

Methodological Answer:

  • Mechanistic Studies : Model intramolecular cyclization (e.g., formation of thieno[2,3-g]indole systems) using DFT (B3LYP-D3/def2-TZVP level). Calculate activation energies for key steps (e.g., azide-alkyne cycloaddition, thermal ring closure).
  • Reaction Optimization : Simulate solvent effects (e.g., ethanol vs. DMF) with COSMO-RS to predict reaction rates. Compare with experimental yields (e.g., 70–85% as in ).
  • Intermediate Trapping : Use in situ IR or 15N^{15}N-NMR to detect transient intermediates (e.g., azidocinnamate derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-oxime derivatives?

Methodological Answer:

  • Data Harmonization : Cross-reference cytotoxicity assays (e.g., MTT, IC50_{50}) with structural analogs (e.g., benzo[d]dioxole-thiophene hybrids in ). Control variables: cell line (e.g., HeLa vs. MCF-7), oxime stereochemistry, and substituent effects.
  • SAR Analysis : Map substituent positions (e.g., 5-carbaldehyde vs. 4-methyl groups) to activity trends. Use molecular docking (AutoDock Vina) to assess binding to targets like tubulin or topoisomerase II.
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets to identify outliers or confounding factors (e.g., solvent polarity in assay media) .

Q. How do hydrogen-bonding networks in crystalline oximes influence their stability and reactivity?

Methodological Answer:

  • Crystallography : Resolve single-crystal structures (Mo-Kα radiation, 100 K) to identify H-bond motifs (e.g., oxime-OH⋯O=C interactions). Use Mercury software to analyze packing efficiency.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and correlate with H-bond density. Monitor via PXRD for polymorph transitions.
  • Reactivity Modulation : Compare hydrolysis rates in H-bond-disrupting solvents (e.g., DMSO) vs. protic solvents (e.g., methanol) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • First Aid : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and administer oxygen if needed (per ).
  • Waste Disposal : Neutralize with 10% acetic acid before incineration. Avoid mixing with strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.